2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPPA is a small molecule that has been studied for its ability to inhibit the growth of cancer cells, as well as its potential for use in the treatment of other diseases.
Mechanism of Action
The mechanism of action of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide is that it is a small molecule, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which makes it difficult to predict its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide. One area of interest is the development of this compound derivatives that may have improved therapeutic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Finally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide involves several steps, including the reaction of 1,2-phenylenediamine with 4-piperidin-1-ylbenzaldehyde to form a Schiff base. This Schiff base is then reduced using sodium borohydride to produce the final product, this compound.
Scientific Research Applications
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One study found that this compound was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Other studies have investigated the use of this compound in the treatment of Alzheimer's disease and Parkinson's disease, with promising results.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(14-24-15-21-18-6-2-3-7-19(18)24)22-16-8-10-17(11-9-16)23-12-4-1-5-13-23/h2-3,6-11,15H,1,4-5,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQPJONBDAVXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.